6-Chlorobenzo[D]isothiazole
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Overview
Description
6-Chlorobenzo[D]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring with a chlorine atom at the 6th position. This compound is part of the broader class of isothiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzo[D]isothiazole typically involves the condensation of appropriate precursors containing nitrogen and sulfur atoms. One common method includes the reaction of 2-chlorobenzonitrile with sulfur and a base, followed by cyclization to form the isothiazole ring . Another approach involves the use of metal-catalyzed reactions to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound often employs efficient and scalable methods such as metal-catalyzed cross-coupling reactions and direct C-H activation chemistry. These methods allow for the production of large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorobenzo[D]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The isothiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted isothiazoles, which can have enhanced biological or chemical properties .
Scientific Research Applications
6-Chlorobenzo[D]isothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[D]isothiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Benzo[D]isothiazole: Lacks the chlorine atom but shares the core structure.
6-Bromobenzo[D]isothiazole: Similar structure with a bromine atom instead of chlorine.
6-Fluorobenzo[D]isothiazole: Contains a fluorine atom at the 6th position.
Uniqueness: 6-Chlorobenzo[D]isothiazole is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4ClNS |
---|---|
Molecular Weight |
169.63 g/mol |
IUPAC Name |
6-chloro-1,2-benzothiazole |
InChI |
InChI=1S/C7H4ClNS/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H |
InChI Key |
LOQXWJAZYXSIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SN=C2 |
Origin of Product |
United States |
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